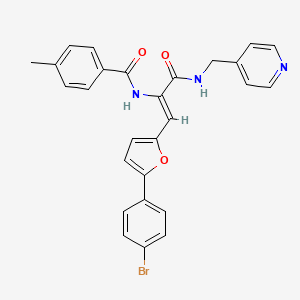![molecular formula C15H10FN3O4 B11621647 2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a fluoroaniline moiety, a nitro group, and an isoindole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration, using reagents like nitric acid or a nitrating mixture.
Attachment of the Fluoroaniline Moiety: The final step involves the coupling of the fluoroaniline moiety to the isoindole core, often facilitated by a coupling reagent such as a Lewis acid or a strong oxidizing agent like cerium chloride or ferric chloride
Análisis De Reacciones Químicas
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoroaniline moiety can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium or copper
Aplicaciones Científicas De Investigación
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-microbial agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes that have thiol groups at their active sites, forming mixed disulfides.
Pathways Involved: It can inhibit life-sustaining enzymes, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds:
Similar Compounds: Compounds like 2-methyl-5-nitroisoindoline-1,3-dione and 2-[(3-chloroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione share structural similarities.
Uniqueness: The presence of the fluoroaniline moiety and the specific arrangement of functional groups make it unique in terms of its chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C15H10FN3O4 |
|---|---|
Peso molecular |
315.26 g/mol |
Nombre IUPAC |
2-[(3-fluoroanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10FN3O4/c16-9-2-1-3-10(6-9)17-8-18-14(20)12-5-4-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2 |
Clave InChI |
CCLKEDQHZKBEDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)
![Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)


![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621605.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)

![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)
